

Unveiling Digicitrin: A Technical Guide to a Potent Cardiac Glycoside

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Compound of Interest

Compound Name: *Digicitrin*

Cat. No.: *B12317073*

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A comprehensive overview of the discovery, origin, and biological mechanisms of **Digicitrin** (Digitoxin), tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the scientific journey of **Digicitrin**, more commonly known as Digitoxin, a cardiac glycoside with a long history of medicinal use and ongoing research interest. This document provides a detailed account of its origins, discovery, and mechanism of action, supported by experimental data and visual representations of its cellular interactions.

Discovery and Origin

The story of Digitoxin is intrinsically linked to the foxglove plant (*Digitalis purpurea*). The therapeutic properties of foxglove were first systematically described in 1775 by the British physician William Withering, who documented its efficacy in treating dropsy, a condition now known as edema, often a symptom of heart failure.^{[1][2][3]} However, the active compound remained elusive for nearly a century.

In 1875, Oswald Schmiedeberg successfully isolated a pure sample of what we now know as Digitoxin.^[1] Later, in 1930, the related compound Digoxin was isolated from the Grecian foxglove (*Digitalis lanata*) by Dr. Sydney Smith.^{[2][3]} The complete chemical structure of Digitoxin, including the precise arrangement of its sugar groups, was fully elucidated in 1962.^[1]

These compounds belong to a class of naturally occurring steroids known as cardiac glycosides, which are biosynthesized in various plants as a defense mechanism against herbivores.^[4]

Physicochemical Properties and Pharmacokinetics

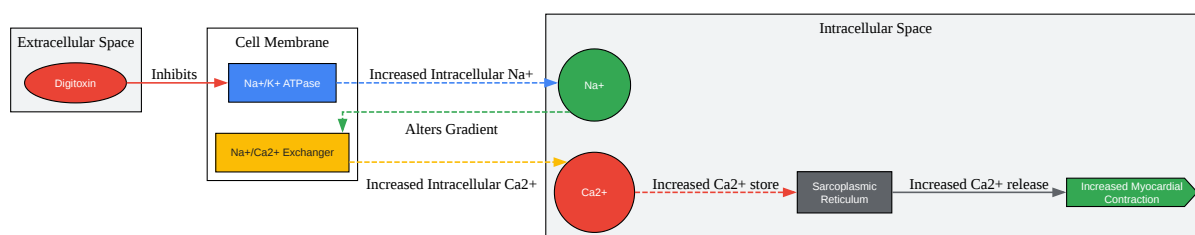
Digitoxin is a phytosteroid characterized by a steroid nucleus attached to a lactone ring and a chain of three digitoxose sugar moieties.^{[1][4]} Its pharmacokinetic profile is notable for its long biological half-life of 7 to 8 days.^[1]

Property	Value	Source
Molecular Formula	C ₄₁ H ₆₄ O ₁₃	^[1]
Molar Mass	764.950 g·mol ⁻¹	^[1]
Bioavailability (Oral)	98–100%	^[1]
Protein Binding	90–97%	^[1]
Metabolism	Liver (CYP3A4)	^[1]
Elimination Half-life	7–8 days	^[1]
Excretion	60% via urine, 40% via faeces	^[1]

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action for Digitoxin and other cardiac glycosides is the potent and specific inhibition of the cellular Na⁺/K⁺-ATPase pump.^{[1][5][6]} This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is essential for normal cellular function, particularly in excitable tissues like the heart muscle.

Inhibition of the Na⁺/K⁺-ATPase leads to an increase in the intracellular concentration of sodium ions. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane causes the NCX to work in reverse, leading to an accumulation of intracellular calcium.^{[5][6]} This increase in intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.



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Caption: Mechanism of Digoxin's positive inotropic effect.

Beyond its inotropic effects, Digoxin also exerts effects on the electrical activity of the heart. It increases vagal efferent activity, which slows down the heart rate (negative chronotropy) and reduces the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy).^{[1][5]}

Experimental Protocols: Synthesis of Digoxin

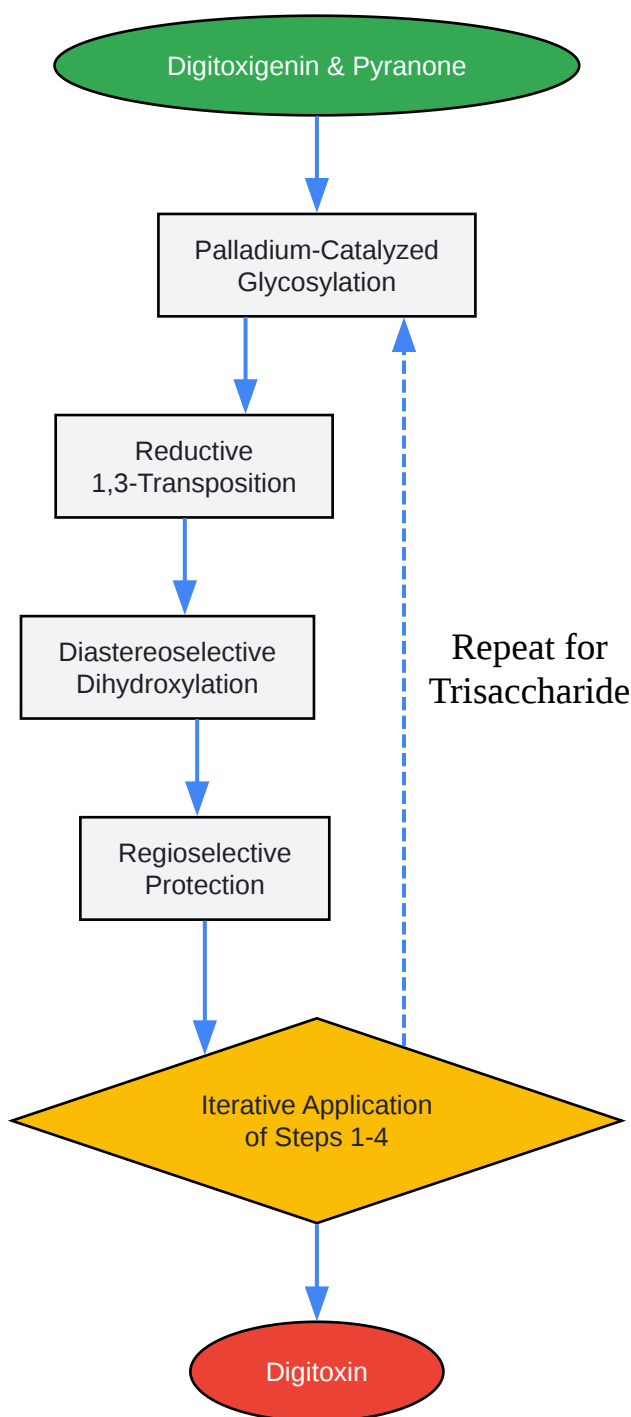
While the original source of Digoxin is the foxglove plant, synthetic routes have been developed to produce Digoxin and its analogues. A convergent and stereocontrolled synthesis of Digoxin has been achieved, which is also adaptable for preparing digitoxigenin mono- and bisdigitoxoside.^[7]

Key Steps in a Stereoselective Synthesis of Digoxin:^[7]

- **Palladium-Catalyzed Glycosylation:** This iterative reaction is a cornerstone of the synthesis, allowing for the controlled formation of the trisaccharide chain. α -pyranones are oligomerized and transformed into α -linked oligosaccharides.

- Reductive 1,3-Transposition: A strategic rearrangement to achieve the desired stereochemistry.
- Diastereoselective Dihydroxylation: Introduction of hydroxyl groups with specific spatial orientation.
- Regioselective Protection: Protecting specific functional groups to direct the reaction to the desired site.

This synthetic approach fashioned the natural product Digitoxin in 15 steps starting from digitoxigenin and a pyranone, or in 18 steps from an achiral acylfuran.^[7]



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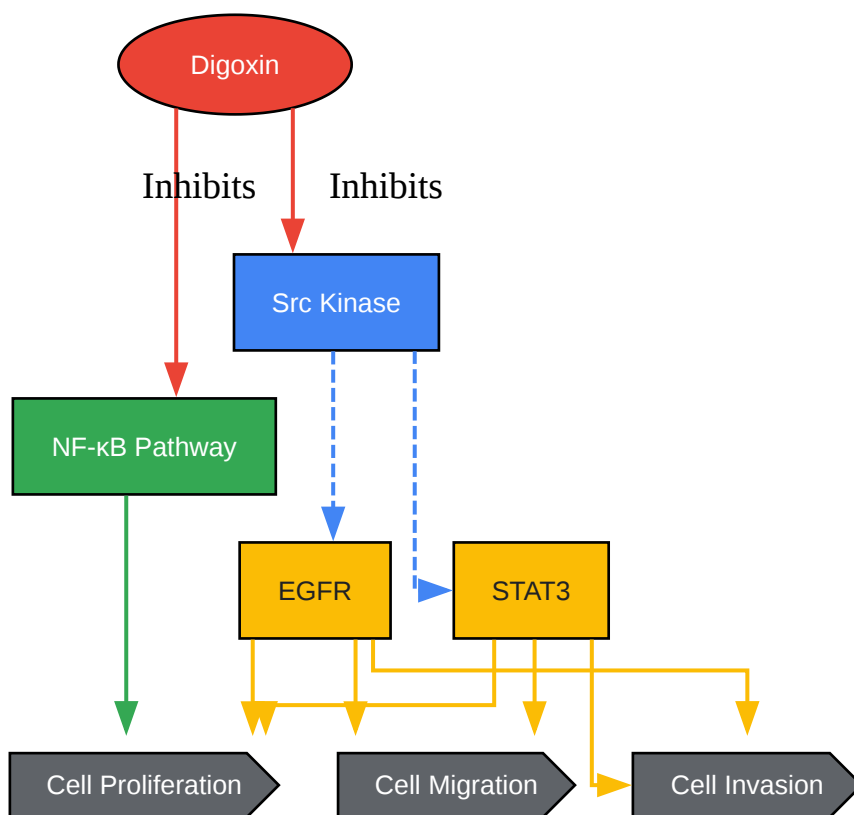
Caption: A simplified workflow for the stereoselective synthesis of Digitoxin.

Broader Biological Activities and Research

While traditionally used for cardiac conditions, recent research has unveiled the potential of Digitoxin and related cardiac glycosides in other therapeutic areas, most notably in cancer treatment.

Anticancer Activity: Digitoxin has demonstrated anticancer activity against a range of human cancer cell lines in vitro.[1] This has spurred the development of novel digitoxigenin neoglycosides with improved anticancer potency and reduced cardiotoxicity.[1]

Signaling Pathways in Cancer: Research suggests that the anticancer effects of cardiac glycosides like Digoxin (a close relative of Digitoxin) may be mediated through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival, including the Src-related signaling pathways and the NF- κ B pathway.[8][9]



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